(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)methanone is a complex organic compound featuring a chlorinated thiophene ring and a spirocyclic structure
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
The primary target of this compound is the RNA polymerase PB1-PB2 subunits of the influenza A virus . These subunits are crucial for the replication of the virus, making them an ideal target for antiviral drugs .
Mode of Action
The compound interacts with its target by forming strong binding interactions with the RNA polymerase PB1-PB2 subunits . This interaction inhibits the function of the RNA polymerase, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of the RNA polymerase PB1-PB2 subunits disrupts the viral replication pathway . This disruption prevents the virus from multiplying and spreading, thereby limiting the infection .
Pharmacokinetics
This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this .
Result of Action
The result of the compound’s action is a significant inhibitory activity against the influenza A virus . In particular, the compound has shown high selectivity index values and favorable toxicity profiles, indicating a strong antiviral effect with minimal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the chlorination of thiophene to obtain 5-chlorothiophene. This intermediate is then subjected to a series of reactions to introduce the spirocyclic structure and the methanone group. Key steps may include:
Chlorination: Thiophene is chlorinated using reagents like sulfuryl chloride.
Spirocyclization: The chlorinated thiophene undergoes spirocyclization with appropriate reagents to form the spirocyclic core.
Methanone Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the methanone group.
Substitution: Substituted thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
- (5-Iodothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Uniqueness
Compared to its brominated and iodinated analogs, (5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone may exhibit different reactivity and biological activity due to the presence of the chlorine atom, which can influence its electronic properties and steric interactions.
This comprehensive overview highlights the significance of this compound in various fields and provides insights into its preparation, reactions, applications, and mechanism of action.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-12(2)17-7-13(8-18-12)5-15(6-13)11(16)9-3-4-10(14)19-9/h3-4H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDPNNNNBKCONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=C(S3)Cl)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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